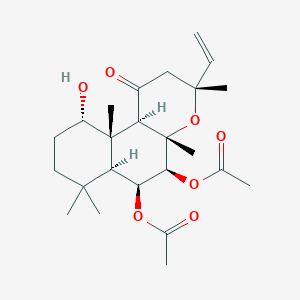

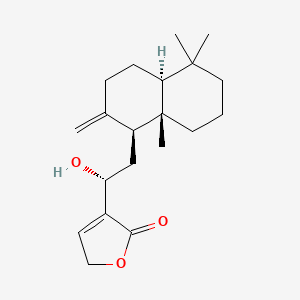

12-Hydroxy-8(17),13-labdadien-16,15-olide

Overview

Description

12-Hydroxy-8(17),13-labdadien-16,15-olide is a natural product found in Curcuma comosa with data available.

Scientific Research Applications

Microbial Transformation Studies

- Microbial Transformation by Aspergillus niger and Mucor spinosus : Research demonstrates the biotransformation of neoandrographolide, closely related to 12-Hydroxy-8(17),13-labdadien-16,15-olide, by fungi such as Aspergillus niger and Mucor spinosus. These studies lead to the identification of various products and new compounds, contributing significantly to the field of microbial biotransformation and organic chemistry (Chen, Qiu, Qu, Yao, 2007) (Wang, Chen, Zhao, Liu, Li, Qiu, 2011).

Natural Product Research and Antimicrobial Studies

- Isolation and Analysis from Natural Sources : Studies have successfully isolated similar diterpenoids from various natural sources, such as Aframomum aulacocarpos and Antrodia camphorata. These compounds, including variants of this compound, show weak antimicrobial and cytotoxic activities, indicating potential applications in natural product chemistry and pharmacology (Ayafor, Tchuendem, Nyasse, Tillequin, Anke, 1994) (Cheng-Chi Chen, Shiao, Lin, Shao, Lai, Lin, Ng, Kuo, 2006).

Structural and Chemical Analysis

- Structural Determination and Analysis : Detailed studies on the structure of compounds similar to this compound, like 14-deoxyandrographolide, have been conducted. These studies involve understanding their molecular structure, which is crucial for further applications in drug design and molecular engineering (Bhattacharyya, Kar, Bocelli, Cantoni, Pramanick, Banerjee, Mukhopadhyay, 2005).

Application in Antiproliferative and Anti-inflammatory Studies

- Potential in Antiproliferative and Anti-inflammatory Research : Compounds structurally similar to this compound have been evaluated for their antiproliferative activities against various human cancer cell lines. Moreover, labdane-type diterpenoids from plants like Hedychium coronarium show promise in inhibiting pro-inflammatory cytokines, indicating potential applications in anti-inflammatory and cancer research (Win, Ito, Ngwe, Win, Prema, Okamoto, Tanaka, Asakawa, Abe, Morita, 2017) (Kiem, Anh, Nhiem, Minh, Kim Thuy, Yen, Hang, Tai, Mathema, Koh, Kim, 2012).

Algicidal Activity

- Algicidal Properties : Labdane-type diterpenoids isolated from aquatic plants like Potamogeton lucens and Potamogeton natans have shown algicidal activity, indicating their potential use in controlling harmful algal blooms in aquatic ecosystems (Waridel, Wolfender, Lachavanne, Hostettmann, 2004) (DellaGreca, Fiorentino, Isidori, Monaco, Temussi, Zarrelli, 2001).

Safety and Hazards

Properties

IUPAC Name |

4-[(1R)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-13-6-7-17-19(2,3)9-5-10-20(17,4)15(13)12-16(21)14-8-11-23-18(14)22/h8,15-17,21H,1,5-7,9-12H2,2-4H3/t15-,16+,17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNUJNWMFLYQTF-PFRQMTDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC(C3=CCOC3=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@H](C3=CCOC3=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

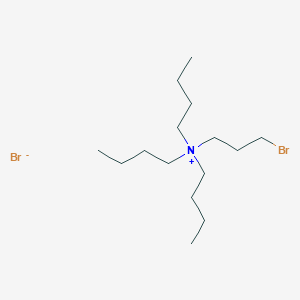

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Vitexolide E?

A1: Vitexolide E, also known as 12-Hydroxy-8(17),13-labdadien-16,15-olide, was first reported in the study "Antibacterial Labdane Diterpenoids from Vitex vestita" []. While the study does not provide a detailed spectroscopic characterization for Vitexolide E specifically, it does state that its structure was elucidated based on 1D and 2D NMR analyses and HRMS experiments [].

Q2: The research mentions that the presence of a β-hydroxyalkyl-γ-hydroxybutenolide subunit contributes to antibacterial activity. Does Vitexolide E possess this subunit, and if so, what is its potential role in its activity?

A2: While the study does not explicitly confirm the presence of the β-hydroxyalkyl-γ-hydroxybutenolide subunit within Vitexolide E's structure, it does highlight that this specific subunit contributes significantly to antibacterial activity within this family of compounds []. Further research is needed to determine if Vitexolide E possesses this specific subunit and to elucidate its potential role in the compound's antibacterial activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.